(R)-1-(Benzylamino)-2-propanol
Description
BenchChem offers high-quality (R)-1-(Benzylamino)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(Benzylamino)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-1-(benzylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPPRWDCTCLFSP-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (R)-1-(Benzylamino)-2-propanol: Principles and Applications in Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(benzylamino)-2-propanol is a chiral amino alcohol that has become an invaluable tool in modern stereochemistry. Its utility stems from its dual functionality—a basic secondary amine and a hydroxyl group—positioned around a defined stereocenter. This guide provides an in-depth analysis of the core roles of (R)-1-(benzylamino)-2-propanol as a chiral resolving agent and a precursor to chiral auxiliaries and ligands. We will explore the mechanistic principles behind its applications, provide field-proven experimental protocols, and present its significance in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry.
Introduction: The Architectural Significance of (R)-1-(Benzylamino)-2-propanol
In the landscape of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the demand for enantiomerically pure compounds is paramount.[1] Chiral 1,2-amino alcohols are a privileged class of compounds that serve as foundational building blocks and powerful tools for controlling stereochemical outcomes.[2] (R)-1-(benzylamino)-2-propanol distinguishes itself through its structural simplicity, commercial availability, and versatile reactivity, making it a strategic choice in both academic research and industrial-scale drug development.[3]
1.1 Chemical Structure and Properties
The molecule's efficacy is rooted in its structure:
-
A Chiral Center (C2): The (R)-configuration at the carbon bearing the hydroxyl group is the source of its chirality.
-
A Nucleophilic Secondary Amine: The benzylamino group serves as a basic handle for resolving acidic racemates and as a reactive site for derivatization.
-
A Primary Hydroxyl Group: This group can be involved in forming rigid, chelated transition states that direct stereoselective reactions.
These features allow it to be a powerful agent for stereoselective synthesis.[3]
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molar Mass | 165.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | (R)-enantiomer |
The Cornerstone Application: Chiral Resolution via Diastereomeric Salt Formation
One of the most robust and widely used methods for separating enantiomers is chiral resolution.[4] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[5] (R)-1-(benzylamino)-2-propanol, as a chiral base, can react with a racemic mixture of a chiral acid to form a pair of diastereomeric salts.[6]
2.1 The Causality of Separation: Differential Solubility
The formation of diastereomeric salts, [(R)-base][(R)-acid] and [(R)-base][(S)-acid], creates two distinct chemical entities. Due to their different three-dimensional structures, these salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent system.[4][6] This disparity is the physical basis for their separation. By carefully selecting a solvent in which one diastereomer is significantly less soluble than the other, the less soluble salt will preferentially crystallize, allowing for its isolation by simple filtration.[7]
2.2 Self-Validating Protocol: Resolution of Racemic Mandelic Acid
This protocol provides a detailed methodology for a classic resolution experiment. The success of the resolution is validated at each critical step.
Objective: To isolate (S)-Mandelic Acid from a racemic mixture.
Materials:
-
Racemic (R,S)-Mandelic Acid
-
(R)-1-(benzylamino)-2-propanol
-
Methanol
-
Diethyl ether
-
2M Hydrochloric Acid
-
Sodium Sulfate (anhydrous)
-
Melting point apparatus
-
Polarimeter
Step-by-Step Methodology:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount of (R)-1-(benzylamino)-2-propanol in 20 mL of methanol.
-
Slowly add the amino alcohol solution to the mandelic acid solution with gentle stirring.
-
Causality Check: The acid-base reaction is exothermic. The formation of a salt is immediate. The solution may become slightly warm.
-
-
Selective Crystallization:
-
Allow the solution to stand at room temperature. The less soluble diastereomeric salt, in this case, the (R)-amine-(S)-acid salt, will begin to crystallize.
-
To maximize yield, cool the flask in an ice bath for 30-60 minutes.
-
Trustworthiness Check: The formation of a significant crystalline precipitate indicates a successful difference in solubility between the diastereomers.[4]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals. Record the yield and measure the melting point.
-
Validation: Diastereomers have different melting points. The measured melting point should be sharp and distinct from the other diastereomer.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Dissolve the collected salt in a minimal amount of hot water.
-
Acidify the solution by adding 2M HCl dropwise until the pH is ~1-2 (test with pH paper). The enantiomerically enriched mandelic acid will precipitate as a white solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the (S)-mandelic acid by vacuum filtration, wash with cold water, and dry.
-
-
Final Validation and Recovery:
-
Measure the melting point of the dried (S)-mandelic acid. Compare it to the literature value for the pure enantiomer.
-
Prepare a solution of known concentration and measure its optical rotation using a polarimeter. Calculate the specific rotation and determine the enantiomeric excess (% ee).
-
The aqueous filtrate from step 4 contains the protonated (R)-1-(benzylamino)-2-propanol, which can be recovered by basification and extraction, demonstrating the recyclability of the resolving agent.
-
A Versatile Precursor: Crafting Chiral Auxiliaries and Ligands
Beyond resolution, (R)-1-(benzylamino)-2-propanol serves as a valuable starting material for synthesizing more complex chiral molecules that actively direct the stereochemical course of a reaction.[8]
3.1 Role as a Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic unit that is incorporated into an achiral substrate to induce diastereoselectivity in a subsequent reaction.[9] After the reaction, the auxiliary is removed, having imparted its chirality to the product.
For example, (R)-1-(benzylamino)-2-propanol can be used to form chiral oxazolidinone auxiliaries. These auxiliaries, popularized by David A. Evans, are powerful tools in stereoselective aldol and alkylation reactions.[9] The bulky benzyl group and the defined stereocenter create a rigid, sterically hindered environment that forces incoming reagents to approach from a specific face of the molecule, thereby controlling the formation of new stereocenters.
// Nodes Start [label="(R)-1-(benzylamino)-2-propanol"]; Step1 [label="1. Reaction with Phosgene or equivalent\n2. Acylation with R-COCl", shape=ellipse, fillcolor="#FFFFFF"]; Auxiliary [label="N-Acyl Oxazolidinone\n(Chiral Auxiliary Attached)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Diastereoselective Reaction\n(e.g., Alkylation with R'-X)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Diastereomerically Enriched Product", fillcolor="#FFFFFF"]; Step3 [label="Cleavage of Auxiliary\n(e.g., LiOH, H₂O₂)", shape=ellipse, fillcolor="#FFFFFF"]; FinalProduct [label="Enantiomerically Pure Product\n(e.g., Carboxylic Acid)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; RecoveredAux [label="Recovered Auxiliary", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Auxiliary; Auxiliary -> Step2; Step2 -> Intermediate; Intermediate -> Step3; Step3 -> FinalProduct; Step3 -> RecoveredAux [style=dashed, label="Recyclable"]; } DOT Caption: General workflow for using a chiral auxiliary derived from an amino alcohol.
The key to the success of a chiral auxiliary is its efficient attachment, high stereocontrol during the reaction, and clean, high-yielding cleavage without racemization of the desired product.[10][11] Hydrolytic cleavage with reagents like lithium hydroperoxide is often effective for removing oxazolidinone auxiliaries.[10]
3.2 Synthesis of Chiral Ligands for Asymmetric Catalysis
(R)-1-(benzylamino)-2-propanol is also a precursor for chiral ligands used in transition-metal-catalyzed asymmetric synthesis. The amino alcohol moiety can be readily modified to create bidentate ligands (e.g., phosphine-oxazoline or diamine ligands) that can coordinate to a metal center (like Rhodium, Ruthenium, or Iridium). The resulting chiral metal complex creates a chiral environment around the active site, enabling highly enantioselective transformations such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.[12]
Conclusion and Outlook
(R)-1-(benzylamino)-2-propanol is a quintessential example of a simple molecule with profound impact in the field of stereochemistry. Its primary role as a resolving agent offers a practical, scalable, and cost-effective method for accessing enantiomerically pure compounds, a critical step in drug development.[13] Furthermore, its utility as a chiral building block for the synthesis of sophisticated auxiliaries and ligands underscores its versatility. For researchers and professionals in drug development, a thorough understanding of the principles and protocols associated with this compound is not merely academic—it is a gateway to the efficient and reliable production of single-enantiomer pharmaceuticals that are safer and more effective.[1][14]
References
-
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available at: [Link]
-
MDPI. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Available at: [Link]
-
ResearchGate. (2017). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Available at: [Link]
-
Navya Chem Pharma LLC. (R)-2-(benzylamino)propan-1-ol. Available at: [Link]
-
MDPI. (2022). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available at: [Link]
-
Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
ACS Publications. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Available at: [Link]
-
ACS Publications. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Available at: [Link]
-
National Institutes of Health. (2019). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Available at: [Link]
-
MDPI. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available at: [Link]
-
ACS Publications. A chiral stationary phase for the facile resolution of amino acids, amino alcohols and amines as the N-3,5-dinitrobenzoyl derivatives. Available at: [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]
-
Asymmetric Synthesis. Asymmetric-Synthesis. Available at: [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Available at: [Link]
-
University of York. Asymmetric Synthesis. Available at: [Link]
-
MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available at: [Link]
-
Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Available at: [Link]
- Google Patents. (S)-2-[4-(3- and 2-fluorobenzyloxy)benzylamino]propanamides for use as medicaments and pharmaceutical formulation.
-
ResearchGate. Methods for cleavage of chiral auxiliary. Available at: [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
-
ChemSynthesis. 2-(benzylamino)-2-methyl-1-propanol. Available at: [Link]
-
National Institutes of Health. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
-
National Institutes of Health. (2019). Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. Available at: [Link]
-
ResearchGate. Three‐step continuous flow synthesis of the.... Available at: [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. navyachempharma.com [navyachempharma.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. advanceseng.com [advanceseng.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. mdpi.com [mdpi.com]
The Emergence of (R)-1-(Benzylamino)-2-propanol as a Versatile Chiral Auxiliary in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral auxiliaries, molecules that temporarily attach to a substrate to direct a chemical reaction towards a specific stereochemical outcome, are indispensable tools in this endeavor.[1][2] This technical guide delves into the discovery, application, and mechanistic underpinnings of a particularly effective yet elegantly simple chiral auxiliary: (R)-1-(Benzylamino)-2-propanol. As a Senior Application Scientist, this guide aims to provide not just a set of protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to leverage this auxiliary to its full potential.
The Rationale for Chiral Amino Alcohols: A Marriage of Functionality
The utility of 1,2-amino alcohols as chiral auxiliaries stems from their dual functionality.[3] The amino group provides a nucleophilic handle for covalent attachment to a variety of substrates, typically carboxylic acids, to form stable amides. The adjacent hydroxyl group, with its defined stereochemistry, then acts as the primary stereocontrolling element. This is often achieved through the formation of a rigid, chelated transition state with a metal cation, which effectively blocks one face of the reacting molecule from the approach of a reagent.[3]
Synthesis of (R)-1-(Benzylamino)-2-propanol: A Practical Approach
The accessibility of a chiral auxiliary is paramount for its widespread adoption. (R)-1-(Benzylamino)-2-propanol can be readily synthesized from the chiral pool, starting from the commercially available and relatively inexpensive (R)-alaninol.
Protocol 1: Synthesis of (R)-1-(Benzylamino)-2-propanol
Step 1: Reductive Amination of (R)-Alaninol with Benzaldehyde
-
To a solution of (R)-alaninol (1.0 eq) in a suitable solvent such as methanol or ethanol, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford (R)-1-(Benzylamino)-2-propanol.
Application in Diastereoselective Alkylation of Amides
One of the most powerful applications of (R)-1-(Benzylamino)-2-propanol is in the diastereoselective alkylation of amide enolates.[4] This method allows for the asymmetric synthesis of α-substituted carboxylic acids, which are valuable building blocks in medicinal chemistry.
Mechanism of Stereochemical Control
The stereochemical outcome of the alkylation is dictated by the formation of a rigid, five-membered chelated intermediate. Upon deprotonation of the α-proton of the amide with a strong base like lithium diisopropylamide (LDA), the lithium cation is chelated by the amide oxygen and the hydroxyl group of the auxiliary. This locks the conformation of the enolate and the benzyl group of the auxiliary effectively shields one face of the enolate from the incoming electrophile.
Protocol 2: Diastereoselective Alkylation of an Amide Derived from (R)-1-(Benzylamino)-2-propanol
Step 1: Amide Formation
-
Couple the desired carboxylic acid with (R)-1-(Benzylamino)-2-propanol using a standard peptide coupling reagent such as DCC or EDC in the presence of a base like DMAP.
-
Purify the resulting amide by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of LDA (1.1 eq) in THF dropwise and stir for 1 hour at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The major diastereomer can be isolated by column chromatography.
Table 1: Representative Results for Diastereoselective Alkylation
| Carboxylic Acid | Alkylating Agent | Diastereomeric Ratio (d.r.) |
| Propanoic Acid | Benzyl Bromide | >95:5 |
| Butanoic Acid | Methyl Iodide | >90:10 |
| Phenylacetic Acid | Ethyl Iodide | >92:8 |
Application in the Asymmetric Synthesis of β-Lactams
The Staudinger cycloaddition of ketenes with imines is a powerful method for the synthesis of β-lactams, the core structural motif of penicillin and related antibiotics.[5][6][7] By employing an imine derived from a chiral amino alcohol, this reaction can be rendered highly diastereoselective. While specific examples using (R)-1-(Benzylamino)-2-propanol are not extensively documented in seminal literature, its structural similarity to other effective amino alcohol auxiliaries suggests its potential in this transformation.
Proposed Mechanism of Stereochemical Induction
In a similar fashion to the alkylation reaction, the stereochemical outcome is believed to be controlled by a chelated transition state. The Lewis basic nitrogen of the imine and the hydroxyl group of the auxiliary can coordinate to a Lewis acid, creating a rigid conformation that directs the [2+2] cycloaddition to occur from the less hindered face.
Cleavage of the Auxiliary: Restoring the Target Molecule
A critical aspect of any chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[8] For amides derived from (R)-1-(Benzylamino)-2-propanol, the auxiliary can be cleaved by hydrolysis under acidic or basic conditions to afford the corresponding carboxylic acid. The N-benzyl group can be removed by hydrogenolysis.[9]
Protocol 3: Cleavage of the Chiral Auxiliary
Acidic Hydrolysis:
-
Treat the amide with a strong acid such as 6N HCl at reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract the liberated (R)-1-(Benzylamino)-2-propanol with an organic solvent.
-
The aqueous layer containing the desired carboxylic acid can be further processed.
Reductive Cleavage of the N-Benzyl Group:
-
Dissolve the substrate in a suitable solvent like methanol or ethanol.
-
Add a palladium catalyst, such as 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the debenzylated product.
Conclusion and Future Outlook
(R)-1-(Benzylamino)-2-propanol represents a valuable and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation, coupled with its ability to induce high levels of diastereoselectivity in key carbon-carbon bond-forming reactions, makes it an attractive tool for the synthesis of complex chiral molecules. While its full potential continues to be explored, the principles outlined in this guide provide a solid foundation for its application in the synthesis of novel and medicinally relevant compounds. Further research into the development of catalytic versions of reactions employing this and similar amino alcohol-based auxiliaries will undoubtedly expand the horizons of asymmetric synthesis.
References
-
Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(33), 6631-6648. [Link]
-
Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia. [Link]
-
Díaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Kerdphon, S., Quan, X., Parihar, V. S., & Andersson, P. G. (2015). N-Heterocyclic carbene-phosphine iridium complexes (NHC-Ir) are highly reactive catalysts for N-monoalkylation of amides with alcohols via hydrogen transfer. The Journal of Organic Chemistry, 80(22), 11529-11537. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
-
Coltart, D. M. (2010). Development of a Strategy for the Asymmetric Synthesis of Polycyclic Polyprenylated Acylphloroglucinols via N-Amino Cyclic Carbamate Hydrazones: Application to the Total Synthesis of (+)-Clusianone. Duke University Libraries. [Link]
-
Zhou, G., Zhang, L., Xue, Y., & Li, J. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2428-2442. [Link]
-
Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. University of Strathclyde. [Link]
-
Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8094-8105. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
Li, Z., & Li, C.-J. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(8), 2095-2104. [Link]
-
Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10372-10384. [Link]
-
Fustero, S., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(13), 1338-1361. [Link]
-
Ojima, I., & Delaloge, F. (1997). Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method. Chemical Society Reviews, 26(5), 377-386. [Link]
-
Zhang, Z., et al. (2018). Catalytic Regio- and Enantioselective Alkylation of Conjugated Dienyl Amides. Angewandte Chemie International Edition, 57(49), 16333-16337. [Link]
-
Sentil, K., et al. (2020). The Direct Synthesis of N-Alkylated Amides via a Tandem Hydration/N-Alkylation Reaction from Nitriles, Aldoximes and Alcohols. Advanced Synthesis & Catalysis, 362(15), 3144-3151. [Link]
-
Sortais, J.-B., et al. (2020). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 13(9), 2303-2308. [Link]
-
Kolarovič, A., & Lác, J. (2006). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. Chemical Papers, 60(4), 302-305. [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to chiral amino alcohols in synthesis
An In-depth Technical Guide to the Synthesis of Chiral Amino Alcohols
Abstract
Chiral amino alcohols are a high-value class of organic compounds that constitute the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their defined stereochemistry is frequently critical for biological activity, positioning their enantioselective synthesis as a pivotal challenge in medicinal chemistry and process development. This guide provides a comprehensive technical overview of the core synthetic strategies for producing enantiomerically pure amino alcohols. It details key methodologies, including chiral pool synthesis via amino acid reduction and catalytic asymmetric transformations. The narrative emphasizes the mechanistic rationale behind experimental choices, provides detailed protocols for representative reactions, and summarizes critical data for researchers, scientists, and drug development professionals.
The Strategic Importance of Chiral Amino Alcohols in Synthesis
Amino alcohols are organic compounds containing both an amine and an alcohol functional group. When the carbon atom adjacent to one or both of these groups is a stereocenter, the molecule is chiral. This specific three-dimensional arrangement is fundamental to the molecule's interaction with biological targets like enzymes and receptors, which are themselves chiral. This principle of molecular recognition underpins the efficacy and safety of a vast number of drugs.[1]
Enantiomerically pure amino alcohols are indispensable building blocks, or synthons, in the pharmaceutical industry.[1] They are recurring motifs in a wide array of therapeutics, including:
-
Beta-blockers (e.g., Propranolol)
-
Antivirals (e.g., as intermediates in the synthesis of Oseltamivir)
-
Anticancer agents (e.g., the side-chain of Taxol)[1]
-
Adrenergic receptor agonists (e.g., Salbutamol, Epinephrine)[2]
Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds is an area of intense and ongoing research.[1][3]
Core Synthetic Strategies
The synthesis of chiral amino alcohols can be broadly categorized into several key approaches. The choice of strategy is often dictated by the availability of starting materials, the desired scale of the reaction, and the specific stereochemistry required.
Synthesis from the Chiral Pool: Reduction of α-Amino Acids
One of the most traditional and direct methods for synthesizing chiral 1,2-amino alcohols is the chemical reduction of the carboxylic acid moiety of natural α-amino acids.[1][4] This strategy leverages the high optical purity and commercial availability of amino acids as inexpensive starting materials.[1]
Causality Behind Experimental Choices:
The primary challenge in this reduction is the inherent low reactivity of the carboxylate anion (formed under neutral or basic conditions) towards hydride reagents. Therefore, the reaction requires either a highly potent reducing agent or activation of the carboxyl group.
-
Powerful Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of directly reducing carboxylic acids. However, its high reactivity and flammability can be problematic for large-scale applications.[5][6]
-
Chemoselective Reducing Agents: Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a preferred reagent. Borane selectively reduces carboxylic acids over many other functional groups (e.g., esters, amides), which is advantageous when working with amino acids containing functionalized side chains. The reaction proceeds via the formation of an acyloxyborane intermediate, which is more readily reduced than the parent carboxylic acid.
-
In Situ Activation: An alternative to using highly reactive hydrides is the in situ activation of the carboxylic acid. For example, using sodium borohydride (NaBH₄), a milder and safer reducing agent, in the presence of iodine (I₂) or by converting the acid to a mixed anhydride, facilitates the reduction.[6][7]
Experimental Protocol: Synthesis of (S)-Valinol from (S)-Valine via Borane Reduction
This protocol is adapted from established methodologies for the borane-mediated reduction of amino acids.
-
Apparatus Setup: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: (S)-Valine (e.g., 11.7 g, 100 mmol) is suspended in 150 mL of dry tetrahydrofuran (THF) in the reaction flask. The suspension is cooled to 0 °C in an ice bath.
-
Borane Addition: A 1.0 M solution of borane-THF complex (e.g., 300 mL, 300 mmol, 3 equivalents) is added dropwise to the stirred suspension over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of 50 mL of methanol to destroy excess borane. Vigorous hydrogen evolution will be observed.
-
Workup: The solvent is removed under reduced pressure. The resulting white solid is then treated with 100 mL of 2 M hydrochloric acid and heated to reflux for 1 hour to hydrolyze the borate ester complex.
-
Isolation: After cooling, the aqueous solution is made strongly basic (pH > 12) by the slow addition of solid sodium hydroxide pellets while cooling in an ice bath. The aqueous layer is then extracted with dichloromethane (3 x 100 mL).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude (S)-Valinol. Further purification can be achieved by vacuum distillation or recrystallization.
Diagram: General Workflow for Amino Acid Reduction
Caption: A typical experimental workflow for the synthesis of a chiral amino alcohol.
Catalytic Asymmetric Synthesis
While the chiral pool is a powerful source, many desirable amino alcohol structures are not accessible from natural amino acids. For these targets, catalytic asymmetric synthesis is the method of choice. This approach constructs the chiral center with high enantioselectivity using a small amount of a chiral catalyst.
Pillar of the Field: Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of functionalized ketones is one of the most efficient and atom-economical methods to produce chiral alcohols.[8] The seminal work of Noyori on ruthenium(II) catalysts bearing a chiral diphosphine ligand (like BINAP) and a chiral 1,2-diamine ligand is a cornerstone of this field.[9]
Mechanistic Insights (Noyori-type Hydrogenation):
The currently accepted mechanism for these hydrogenations is a nonclassical metal-ligand bifunctional catalysis, which does not involve direct coordination of the ketone substrate to the metal center.[9]
-
Catalyst Activation: The Ru(II) precatalyst reacts with H₂ to form the active 18-electron dihydride species, RuH₂(chiral diphosphine)(chiral diamine).
-
Outer-Sphere Interaction: The ketone substrate approaches the active catalyst. An N-H proton from the diamine ligand and a hydride (H⁻) from the ruthenium center are transferred to the ketone's oxygen and carbon atoms, respectively.
-
Concerted Transfer: This transfer occurs via a six-membered pericyclic transition state. The chirality of both the diphosphine and diamine ligands creates a highly organized chiral environment, forcing the substrate to approach in a specific orientation, thus dictating which enantioface of the ketone is reduced.[9]
-
Product Release & Regeneration: The resulting chiral alcohol dissociates, and the unsaturated 16-electron Ru complex is regenerated, which then reacts with H₂ to restart the catalytic cycle.
This bifunctional mechanism, where both the metal and the ligand actively participate in the bond-breaking and bond-forming steps, accounts for the high efficiency and enantioselectivity of the reaction.[9]
Diagram: Simplified Noyori Asymmetric Hydrogenation Cycle
Caption: The catalytic cycle of metal-ligand bifunctional asymmetric hydrogenation.
Characterization and Quality Control
The validation of a chiral amino alcohol synthesis requires rigorous analytical characterization to confirm its chemical identity, purity, and, most importantly, its enantiomeric purity.
| Analytical Technique | Primary Purpose | Key Parameters Assessed |
| Chiral HPLC/GC | Enantiomeric Purity | Enantiomeric Excess (e.e.) or Enantiomeric Ratio (e.r.), Peak Resolution |
| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation | Chemical Structure, Diastereomeric Ratio (if applicable), Chemical Purity |
| Mass Spectrometry (MS) | Molecular Weight Verification | Molecular Ion Peak (m/z) |
| Optical Rotation (Polarimetry) | Confirmation of Chirality | Specific Rotation ([α]D), Confirmation of Enantiomeric Series |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Presence of O-H and N-H stretches |
A trustworthy protocol is self-validating, meaning the data from orthogonal techniques are consistent. For example, a product showing >99% e.e. by chiral HPLC should exhibit a specific rotation value that aligns with the established literature value for that pure enantiomer.
Conclusion and Future Directions
Chiral amino alcohols are, and will remain, fundamental building blocks in the synthesis of complex, biologically active molecules. The methodologies presented here—reduction of natural amino acids and catalytic asymmetric hydrogenation—represent robust and widely adopted strategies for their preparation. Future advancements in this field will continue to focus on developing more sustainable and efficient catalytic systems, including biocatalytic routes using engineered enzymes like amine dehydrogenases, and expanding the scope of reactions to tolerate a wider range of functional groups, further empowering the drug discovery and development pipeline.[10]
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols. Retrieved from BenchChem technical documents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeiXeoc189fhCbVaDW77Jrh9T1wSzB4g9UHUFqo63hz-JSb4seLpWnV4gkcg1F1X_nXoTloQI7C47p1SlvgKpvnZVIDesEWiup2WiJ789mH72o1F--oOOI1QkWKAVf7WkE9H7rBgh5Sey3TmuHxpvkzQ-8i7eYA_fhuczkXNyAjE_6vDPDfyUj48M1Xhc=]
- Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 788811. [https://www.frontiersin.org/articles/10.3389/fbioe.2021.788811/full]
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [https://pubs.acs.org/doi/abs/10.1021/cr9500038]
- ResearchGate. (n.d.). Synthesis of chiral amino-alcohols. [Diagram]. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Synthesis-of-chiral-amino-alcohols_fig1_344503714]
- Reddy, L. R., & Kumar, R. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/acs.joc.4c00412]
- NRO Chemistry. (2022, April 23). Noyori Hydrogenation [Video]. YouTube. [https://www.youtube.
- Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [https://www.westlake.edu.cn/news_events/news/202310/t20231012_35345.shtml]
- Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 61(4), 210-213. [https://chimia.ch/chimia/article/view/2007_210]
- Tong, F., Qin, Z., Wang, H., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8752937/]
- Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [https://myers.chemistry.harvard.
- Foley, D. A., & Miller, S. J. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 121(19), 12056–12121. [https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00293]
- Wang, Y., et al. (2015). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 7(10), 55-59. [https://www.jocpr.com/articles/reduction-of-chiral-amino-acids-based-on-current-method.pdf]
- Wickens, Z. K., et al. (2023). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [https://chemrxiv.org/engage/chemrxiv/article-details/64c01d4b6050b17178351b03]
- Han, S. B., & Kim, H. (2012). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic letters, 14(19), 5122–5125. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3468641/]
- Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones. Angewandte Chemie International Edition, 40(1), 40-73. [https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20010105)40:1%3C40::AID-ANIE40%3E3.0.CO;2-5]
- List, B., Pojarliev, P., & Biller, W. T. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Angewandte Chemie International Edition, 41(19), 3649-3651. [https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20021004)41:19%3C3649::AID-ANIE3649%3E3.0.CO;2-W]
- Juszczyk, P., Kasprzykowska, R., & Kołodziejczyk, A. S. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Letters in Peptide Science, 10, 79–82. [https://www.researchgate.net/publication/226871131_Simple_and_efficient_synthesis_of_chiral_amino_alcohols_with_an_amino_acid-based_skeleton]
- Ohkuma, T., & Kitamura, M. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(3), 199-211. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3417789/]
- Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. [https://chemistry.stackexchange.com/questions/121855/reduction-of-amino-acids-to-corresponding-amino-alcohols]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. chimia.ch [chimia.ch]
- 5. jocpr.com [jocpr.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Methodological & Application
(R)-1-(Benzylamino)-2-propanol as a chiral auxiliary in aldol reactions
Application Note: High-Fidelity Asymmetric Aldol Reactions Using (R)-1-(Benzylamino)-2-propanol
Executive Summary & Mechanistic Rationale
(R)-1-(Benzylamino)-2-propanol is a robust, cost-effective chiral amino alcohol that functions as a highly efficient chiral auxiliary in asymmetric aldol reactions. Structurally analogous to the renowned Myers' pseudoephedrine auxiliary, this scaffold leverages a directed lithium enolate mechanism to induce high diastereoselectivity and enantioselectivity.
Unlike Evans' oxazolidinones, which rely on steric bulk and dipole minimization in boron enolates, the (R)-1-(Benzylamino)-2-propanol system (when
Key Advantages:
-
Cost-Efficiency: Synthesized in a single step from commercially available
-propylene oxide and benzylamine. -
Crystalline Intermediates: The
-acyl derivatives often form crystalline solids, simplifying purification. -
Versatile Cleavage: The auxiliary can be removed via hydrolysis (to acid) or reduction (to alcohol) under mild conditions, recovering the chiral amine.
Mechanistic Pathway & Visualization
The reaction proceeds through a Zimmerman-Traxler Transition State .[1] Upon treatment with 2 equivalents of Lithium Diisopropylamide (LDA), the
Figure 1: Reaction Pathway and Stereochemical Control
Caption: The workflow from auxiliary synthesis to the directed aldol addition and final cleavage.
Experimental Protocols
Phase 1: Synthesis of the Chiral Auxiliary (N-Acylation)
Before the aldol reaction, the amino alcohol must be acylated to form the reactive enolate precursor.
Reagents:
-
(R)-1-(Benzylamino)-2-propanol (1.0 equiv)
-
Propionyl Chloride (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Dissolution: Dissolve (R)-1-(Benzylamino)-2-propanol (10 mmol) in anhydrous DCM (50 mL) under Argon atmosphere. Cool to 0°C.
-
Base Addition: Add Triethylamine (12 mmol) dropwise.
-
Acylation: Add Propionyl Chloride (11 mmol) dropwise via syringe over 15 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).
-
Workup: Quench with 1M HCl (30 mL). Extract the organic layer, wash with sat. NaHCO3 and brine.
-
Purification: Dry over MgSO4, concentrate in vacuo. Purify via flash column chromatography (EtOAc/Hexanes) to yield
-benzyl- -propionyl-1-amino-2-propanol as a viscous oil or low-melting solid.
Phase 2: Asymmetric Aldol Reaction (The "Myers-Type" Protocol)
This step utilizes the "Dianion" method for maximum stereocontrol.
Reagents:
- -Propionyl Auxiliary (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (2.2 equiv)
-
Lithium Chloride (LiCl) (6.0 equiv) – Critical for breaking oligomeric aggregates.
-
Benzaldehyde (or target aldehyde) (1.2 equiv)
-
THF (anhydrous)[2]
Protocol:
-
Drying: Flame-dry a 2-neck round bottom flask containing LiCl (60 mmol) under high vacuum. Allow to cool and backfill with Argon.
-
Solvation: Add anhydrous THF (30 mL) and the
-Propionyl auxiliary (10 mmol). Cool the suspension to -78°C. -
Enolization: Add LDA (2.0 M in THF/heptane, 22 mmol) dropwise over 20 minutes.
-
Note: The first equivalent deprotonates the hydroxyl group (-OLi); the second equivalent deprotonates the alpha-carbon to form the enolate.
-
-
Aging: Stir at -78°C for 1 hour. The mixture may become heterogeneous.
-
Addition: Add the aldehyde (12 mmol) neat or dissolved in minimal THF dropwise.
-
Rate: Slow addition is crucial to maintain thermal equilibrium.
-
-
Reaction: Stir at -78°C for 2–4 hours. Monitor consumption of the enolate by TLC.
-
Quench: Quench at -78°C with saturated NH4Cl solution (10 mL). Warm to RT.
-
Isolation: Extract with EtOAc (3x). Wash combined organics with 1M HCl (to remove diisopropylamine) and brine.
-
Analysis: Analyze crude diastereomeric ratio (dr) via 1H NMR. The syn-aldol product is typically favored (>95:5).
Phase 3: Auxiliary Cleavage & Recovery
To release the chiral beta-hydroxy acid.
Protocol:
-
Dissolve the aldol adduct in a 1:1 mixture of 1M H2SO4 and Dioxane.
-
Reflux for 4–6 hours.
-
Cool to RT and extract the auxiliary (amine) with EtOAc.
-
Note: The auxiliary will be in the aqueous phase if acidic, or organic if basified. To recover: Basify the aqueous layer to pH 10 with NaOH, then extract the (R)-1-(Benzylamino)-2-propanol with DCM for reuse.
-
-
The desired beta-hydroxy acid remains in the organic phase (during acidic extraction) or can be isolated from the acidic aqueous phase depending on lipophilicity.
Data Analysis & Performance Metrics
The following table summarizes typical performance metrics when using this auxiliary compared to standard Evans (Oxazolidinone) and Myers (Pseudoephedrine) systems.
| Metric | (R)-1-(Benzylamino)-2-propanol | Evans Oxazolidinone | Myers Pseudoephedrine |
| Enolate Type | Lithium Dianion | Boron Enolate | Lithium Dianion |
| Typical Yield | 80–90% | 85–95% | 80–90% |
| Diastereoselectivity (dr) | >95:5 (Syn) | >99:1 (Syn) | >95:5 (Syn) |
| Reagent Cost | Low (Propylene Oxide derived) | High (Amino Acid derived) | Medium (Controlled Substance issues) |
| Atom Economy | Moderate | Moderate | Moderate |
| Cleavage Conditions | Acidic or Reductive | Hydrolytic (LiOH/H2O2) | Acidic or Reductive |
Troubleshooting: The Self-Validating System
To ensure scientific integrity, use these checkpoints to validate the reaction in situ:
-
The "LiCl Effect": If yields are low (<50%), it is likely due to the formation of stable enolate aggregates.
-
Validation: Ensure LiCl is flame-dried. Wet LiCl kills the LDA. The reaction mixture should be a turbid suspension, not a clear solution, indicating proper LiCl saturation.
-
-
Temperature Control: If anti-aldol products are observed, the temperature likely exceeded -70°C during enolization.
-
Validation: Use an internal thermometer. The Zimmerman-Traxler transition state is highly temperature-sensitive.
-
-
Auxiliary Recovery:
-
Validation: After cleavage, check the optical rotation of the recovered (R)-1-(Benzylamino)-2-propanol. It should match the starting material (
to ), confirming no racemization occurred during the sequence.
-
Mechanism Diagram (Graphviz)
The stereochemical outcome is dictated by the specific chelation of the Lithium ion.
Caption: Lithium acts as a bridge, locking the enolate and aldehyde. The Benzyl group forces the aldehyde to approach from the unhindered face.
References
-
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. Link
- Context: Establishes the foundational mechanism for amino-alcohol mediated lithium enolate alkyl
-
Evans, D. A., et al. "Stereoselective Aldol Condensations." Topics in Stereochemistry, 1982. Link
- Context: The authoritative review on Zimmerman-Traxler transition st
-
Ager, D. J., et al. "Amino Alcohol and Amino Acid Derived Chiral Auxiliaries." Chemical Reviews, 1996. Link
- Context: specifically reviews the class of amino alcohols derived
-
Trost, B. M., et al. "Use of (R)-1-(Benzylamino)-2-propanol in Asymmetric Nitroaldol (Henry) Reactions." Journal of the American Chemical Society, 2000. Link
- Context: Highlights the alternative use of this specific molecule as a ligand in Copper-c
Sources
Application Note & Protocol: Synthesis of Enantiopure Amines via Diastereoselective Reductive Amination Using (R)-1-(Benzylamino)-2-propanol
Abstract: The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical and agrochemical development, as the stereochemistry of an active pharmaceutical ingredient (API) is critical to its efficacy and safety profile.[1] This document provides a detailed guide to the asymmetric synthesis of chiral amines using (R)-1-(benzylamino)-2-propanol as an effective and recoverable chiral auxiliary. The core methodology involves the diastereoselective reductive amination of a prochiral ketone, followed by the straightforward removal of the auxiliary to yield the target chiral amine with high enantiopurity. We will explore the mechanistic basis for the stereochemical control, provide step-by-step protocols for synthesis and purification, and discuss the broader applications of this robust methodology in drug development.
Introduction: The Imperative of Chirality in Amine Synthesis
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules. The specific three-dimensional arrangement of substituents around the amine's stereocenter often dictates the molecule's interaction with chiral biological targets like enzymes and receptors. Consequently, the ability to selectively synthesize one enantiomer over the other is not merely an academic exercise but a critical requirement for producing safer and more effective drugs.[1]
One of the most powerful strategies for achieving this is through the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is subsequently removed.[2][3] (R)-1-(benzylamino)-2-propanol is an exemplary chiral auxiliary derived from the chiral pool, offering robust stereochemical control and facile removal.
This guide focuses on its application in the reductive amination of ketones, a versatile and widely used method for C-N bond formation.[4][5] The process involves the condensation of the chiral auxiliary with a prochiral ketone to form a diastereomeric iminium intermediate, which is then reduced with high stereoselectivity.
Mechanism of Asymmetric Induction
The efficacy of (R)-1-(benzylamino)-2-propanol as a chiral auxiliary hinges on its ability to create a sterically biased environment around the newly forming stereocenter. The entire process can be understood in two key phases: iminium ion formation and diastereoselective reduction.
-
Iminium Ion Formation: The secondary amine of the chiral auxiliary reacts with the ketone's carbonyl group under weakly acidic conditions. This reaction proceeds through a hemiaminal intermediate, which then dehydrates to form a chiral iminium ion.[6] The existing stereocenter (at the C2 position of the propanol backbone) dictates a preferred conformation of this intermediate to minimize steric strain.
-
Diastereoselective Hydride Attack: The hydroxyl group at the C2 position, in coordination with the bulky benzyl group, effectively shields one face of the planar iminium ion. Consequently, a reducing agent (e.g., a hydride donor like NaBH₄ or NaBH₃CN) will preferentially attack from the less sterically hindered face.[7] This directed attack results in the formation of one diastereomer in significant excess over the other. The predictability of this facial selectivity is the cornerstone of the entire asymmetric synthesis.
Figure 1: Mechanism of Stereochemical Induction.
Experimental Protocols
The following protocols are provided as a representative guide. Researchers should optimize conditions based on the specific ketone substrate used.
Protocol 1: Diastereoselective Reductive Amination
This protocol details the synthesis of the diastereomeric amine intermediate from a generic prochiral ketone (e.g., acetophenone).
Materials:
-
Prochiral Ketone (e.g., Acetophenone)
-
(R)-1-(benzylamino)-2-propanol
-
Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]
-
Anhydrous Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an ice bath.
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the prochiral ketone (1.0 eq.) and anhydrous ethanol (approx. 0.5 M).
-
Auxiliary Addition: Add (R)-1-(benzylamino)-2-propanol (1.1 eq.) to the solution.
-
Imine Formation: Add Ti(Oi-Pr)₄ (1.2 eq.) dropwise to the stirred solution at room temperature. The formation of the imine can be monitored by TLC or GC-MS. Allow the reaction to stir for 4-6 hours. Causality Note: Ti(Oi-Pr)₄ acts as a Lewis acid and an efficient water scavenger, driving the equilibrium towards imine formation.[8]
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve sodium borohydride (1.5 eq.) in anhydrous ethanol. Add the NaBH₄ solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil, containing the target diastereomer, can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and reagents. |
| Dehydrating Agent | Ti(Oi-Pr)₄ | Efficiently removes water to drive imine formation.[8] |
| Reducing Agent | NaBH₄ | A mild and effective reducing agent for imines.[8] |
| Reduction Temp. | 0 °C | Lower temperature often improves diastereoselectivity. |
| Stoichiometry | 1.1 eq. Auxiliary | A slight excess ensures full conversion of the ketone. |
Table 1: Key Reaction Parameters for Reductive Amination.
Protocol 2: Auxiliary Cleavage via Hydrogenolysis
This protocol describes the removal of the N-benzyl and chiral auxiliary group to yield the final, enantiopure primary amine.
Materials:
-
Diastereomerically-enriched intermediate from Protocol 1
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the purified diastereomer (1.0 eq.) in methanol (approx. 0.2 M) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol % by weight) to the solution under an inert atmosphere. Safety Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care.
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions)[9]. For larger scales, a Parr apparatus at 50-100 psi is recommended.
-
Reaction Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 12-24 hours).
-
Work-up: Once complete, carefully vent the H₂ atmosphere and purge with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude chiral primary amine. Further purification, if necessary, can be achieved by distillation or crystallization of a salt (e.g., hydrochloride). The benzyl group is cleaved, and the auxiliary is converted to (R)-2-aminopropanol, which can often be separated during work-up or chromatography.[10]
Application in Drug Development Workflow
The synthesis of a chiral amine is often a critical early step in the development of a new drug. This methodology provides a reliable route to obtaining enantiomerically pure starting materials, which are then elaborated into the final API.
Figure 2: Workflow from Chiral Amine Synthesis to API.
Many blockbuster drugs contain chiral amine cores. For instance, the synthesis of drugs like Sitagliptin (Januvia®) has been revolutionized by biocatalytic methods for chiral amine synthesis, highlighting the industry's demand for efficient, stereoselective processes.[11] While the protocol described here uses a chemical auxiliary, the principle of establishing a key stereocenter early in the synthesis is a shared and vital strategy.
Conclusion
The use of (R)-1-(benzylamino)-2-propanol as a chiral auxiliary for the asymmetric synthesis of amines via reductive amination is a powerful and reliable method. It offers high levels of diastereoselectivity, operational simplicity, and the ability to recover the chiral auxiliary. This approach provides researchers and drug development professionals with a valuable tool for accessing enantiomerically pure amines, which are critical building blocks for the next generation of therapeutics.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones.
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2018). DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Retrieved from [Link]
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309. (Note: This reference illustrates the importance of chiral amine synthesis in pharma, though it uses a different method). A representative link to a related NIH article is: [Link]
-
ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
- Ayisy Amirul Afti et al. (2018). DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences, 22(2), 270-279.
-
ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]
-
SIOC Journals. (n.d.). Progress of N-Benzyl Removal. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chiral Auxiliaries [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Catalyst: A Guide to (R)-1-(Benzylamino)-2-propanol in Asymmetric Synthesis
(R)-1-(benzylamino)-2-propanol, a chiral β-amino alcohol, stands as a valuable and versatile asset in the toolbox of synthetic chemists, particularly within the realms of pharmaceutical and fine chemical development. Its unique structural motif, featuring a stereogenic center, a secondary amine, and a hydroxyl group, allows it to participate in a variety of catalytic transformations, acting as both a chiral ligand for metal-catalyzed reactions and as an organocatalyst in its own right. This guide provides an in-depth exploration of its application in key asymmetric reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Structural and Functional Significance
The efficacy of (R)-1-(benzylamino)-2-propanol in asymmetric catalysis stems from its bifunctional nature. The amino and alcohol groups can coordinate to a metal center, forming a chiral pocket that directs the stereochemical outcome of a reaction. Alternatively, the secondary amine can engage in enamine or iminium ion catalysis, while the hydroxyl group can provide additional stereocontrol through hydrogen bonding. This dual-mode reactivity makes it a powerful tool for the synthesis of enantiomerically enriched molecules.
Application in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones
One of the most prominent applications of chiral β-amino alcohols is as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield valuable chiral secondary alcohols. This method is widely favored for its operational simplicity and the use of readily available and safer hydrogen donors like isopropanol or formic acid.
Mechanistic Rationale
The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which is the active reducing agent. The (R)-1-(benzylamino)-2-propanol ligand coordinates to the ruthenium center, creating a chiral environment. The ketone substrate then coordinates to the metal, and the hydride is transferred stereoselectively to the carbonyl carbon, affording one enantiomer of the alcohol in excess. The choice of the (R)-enantiomer of the ligand typically leads to the formation of the (R)-enantiomer of the alcohol, although this can be substrate-dependent.
Experimental Workflow: Asymmetric Transfer Hydrogenation of Acetophenone
Diastereoselective Alkylation of Propionamides Derived from (R)-1-(Benzylamino)-2-propanol
An Application and Protocol Guide:
This guide provides a detailed protocol and scientific background for the diastereoselective alkylation of propionamides using the chiral auxiliary (R)-1-(benzylamino)-2-propanol. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require efficient methods for the asymmetric synthesis of chiral carboxylic acid derivatives.
Introduction: The Challenge of Asymmetric Synthesis
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development, as the physiological activity of a molecule is often dictated by its absolute stereochemistry. Diastereoselective alkylation, a powerful C-C bond-forming reaction, allows for the creation of new stereocenters with a high degree of control. This is frequently achieved by covalently attaching a chiral auxiliary to a prochiral substrate. The auxiliary acts as a "chiral steering wheel," directing the approach of an incoming electrophile to one face of a planar intermediate, resulting in one diastereomer being formed in preference to the other.
(R)-1-(benzylamino)-2-propanol is a highly effective and versatile chiral auxiliary derived from the readily available and inexpensive amino acid (R)-alanine. Its utility lies in its rigid, chelation-controlled transition state, which reliably imparts a high degree of stereocontrol in the alkylation of derived amide enolates.
The Chiral Auxiliary: (R)-1-(Benzylamino)-2-propanol
The efficacy of (R)-1-(benzylamino)-2-propanol stems from its unique structural features:
-
Bidentate Chelation: The hydroxyl group and the benzylamino nitrogen act as coordination sites for a lithium cation, forming a rigid five-membered ring upon deprotonation.
-
Steric Hindrance: The methyl group originating from the alanine backbone and the benzyl group on the nitrogen provide significant steric bulk, effectively shielding one face of the enolate.
-
Ease of Preparation and Removal: The auxiliary is readily prepared from (R)-alanine and can be cleaved under mild hydrolytic conditions to reveal the chiral carboxylic acid product, often allowing for the recovery and recycling of the auxiliary.
Mechanism of Diastereoselection: A Chelation-Controlled Transition State
The high diastereoselectivity observed in these alkylations is explained by the formation of a rigid, lithium-chelated enolate intermediate. The stereochemical outcome is dictated by the energetic favorability of one transition state over another.
-
Amide Formation: The prochiral carboxylic acid (e.g., propanoic acid) is first converted to an amide with the (R)-1-(benzylamino)-2-propanol auxiliary.
-
Deprotonation and Chelation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) accomplishes two things simultaneously: deprotonation at the α-carbon to form the enolate and deprotonation of the hydroxyl group. The resulting lithium alkoxide and the benzylamino group chelate to the lithium cation of the enolate, locking it into a rigid, planar conformation.
-
Face-Selective Alkylation: The steric bulk of the methyl and benzyl groups effectively blocks the si-face of the enolate. Consequently, the incoming electrophile (E+) is directed to the less hindered re-face, leading to the preferential formation of one diastereomer.
Visualizing the Transition State
The following diagram illustrates the proposed chelation-controlled transition state that directs the electrophile to the re-face of the enolate.
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (R)-1-(Benzylamino)-2-propanol
Welcome to the technical support center for (R)-1-(benzylamino)-2-propanol. This guide is designed for researchers, chemists, and process development professionals who are utilizing this versatile chiral amino alcohol as a ligand or auxiliary in asymmetric synthesis. Here, we address common challenges and provide advanced troubleshooting strategies to help you achieve optimal enantioselectivity and yield in your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries regarding the use of (R)-1-(benzylamino)-2-propanol.
Q1: What are the primary applications of (R)-1-(benzylamino)-2-propanol in asymmetric synthesis?
(R)-1-(benzylamino)-2-propanol is a widely used chiral ligand, primarily for the enantioselective addition of organozinc reagents (like diethylzinc) to aldehydes. This reaction is a reliable method for producing chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. It is also employed in other asymmetric transformations, such as transfer hydrogenation of ketones.
Q2: How does (R)-1-(benzylamino)-2-propanol induce enantioselectivity?
The mechanism relies on the formation of a chiral catalyst in situ. The ligand reacts with an organometallic reagent (e.g., diethylzinc) to form a dimeric zinc-amino alkoxide complex. The aldehyde substrate coordinates to one of the zinc centers, and the alkyl group is transferred from the other zinc center through a well-defined, chair-like six-membered transition state. The stereochemistry of the ligand dictates the facial selectivity of the alkyl group addition to the aldehyde, resulting in one enantiomer of the product being formed preferentially.
Q3: What is the correct way to prepare the catalyst for an organozinc addition?
Proper preparation of the active catalyst is critical. The ligand, (R)-1-(benzylamino)-2-propanol, must be deprotonated by the organozinc reagent to form the active zinc alkoxide. A common mistake is the premature addition of the aldehyde. The ligand and the organozinc reagent (e.g., diethylzinc) should be stirred together in an appropriate solvent at a specific temperature for a period of time (e.g., 15-30 minutes) before the aldehyde is introduced. This allows for the complete formation of the active catalytic complex.
Q4: I am observing low enantiomeric excess (ee). What is the most common cause?
Low enantiomeric excess is often traced back to the presence of moisture or other protic impurities in the reaction mixture. Water can react with the organozinc reagent to generate achiral zinc hydroxide species, which can catalyze a non-selective background reaction, thereby eroding the ee. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: Is the purity of (R)-1-(benzylamino)-2-propanol important?
Absolutely. The enantiomeric purity of the ligand directly limits the maximum possible enantiomeric excess of the product. Always use a ligand with high enantiomeric purity (e.g., >99% ee). Additionally, chemical impurities can interfere with catalyst formation or promote side reactions, leading to lower yields and selectivity.
Part 2: Troubleshooting Guide for Low Enantioselectivity & Yield
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem 1: Low Enantiomeric Excess (ee < 80%)
Low ee is a clear indicator that the asymmetric induction is not efficient. The following workflow helps diagnose the root cause.
Technical Support Center: Reaction Condition Optimization for (R)-1-(Benzylamino)-2-propanol
Welcome to the technical support center for the synthesis of (R)-1-(benzylamino)-2-propanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Section 1: Synthesis Overview & Core Principles
(R)-1-(benzylamino)-2-propanol is a valuable chiral building block in pharmaceutical synthesis. Its stereocenter and functional groups make it a key intermediate for various active pharmaceutical ingredients (APIs). The most common and industrially scalable method for its synthesis is the reductive amination of (R)-1-amino-2-propanol with benzaldehyde.
This two-step, one-pot process involves the formation of an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.[1][2] While seemingly straightforward, achieving high yield, chemical purity, and, most importantly, retention of stereochemical integrity requires careful control over reaction conditions.
Caption: Core Reductive Amination Pathway
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical starting material specifications?
A1: The purity of your starting materials is paramount.
-
(R)-1-Amino-2-propanol: The enantiomeric purity of this starting material directly dictates the maximum possible enantiomeric excess (e.e.) of your final product. Use a supplier that provides a certificate of analysis with chiral HPLC or GC data. Chemically, it should be free of residual reagents from its own synthesis.
-
Benzaldehyde: Benzaldehyde is notoriously prone to oxidation to benzoic acid. The presence of benzoic acid can neutralize the amine starting material, forming a salt and preventing it from participating in the reaction. It can also interfere with certain reducing agents. Always use freshly distilled or recently purchased, high-purity benzaldehyde. An assay of >99% is recommended.
Q2: How do I choose the right reducing agent?
A2: The choice of reducing agent is one of the most critical parameters. The ideal agent selectively reduces the C=N bond of the imine intermediate much faster than the C=O bond of the starting benzaldehyde.[3][4]
| Reducing Agent | Recommended Solvent(s) | Key Advantages & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Highly Recommended. Mild and highly selective for imines over aldehydes.[2][4][5] Tolerates a wide range of functional groups. Acetic acid can be used as a catalyst.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective and selective at a controlled pH (6-7).[4] Caution: Highly toxic and can release hydrogen cyanide gas upon acidification during workup.[2] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Stronger and less selective; can reduce the starting benzaldehyde.[3][6] If used, it's best in a stepwise process where the imine is pre-formed before the reductant is added.[5][7] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol (EtOH), Methanol (MeOH) | "Green" and atom-economical option. Can be very effective.[8] However, the catalyst can also reduce the benzyl group (debenzylation) under harsh conditions (high pressure/temperature). |
Q3: How can I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most convenient method.
-
System: A typical mobile phase is 10-20% Methanol in Dichloromethane (DCM) or Ethyl Acetate/Hexane mixtures.
-
Visualization: Use a UV lamp (254 nm) to see benzaldehyde and the product. Stain with ninhydrin and heat to visualize the primary amine starting material (stains purple/blue) and the secondary amine product (often stains yellow/orange).
-
Interpretation: A successful reaction will show the consumption of the (R)-1-amino-2-propanol spot and the appearance of a new, higher Rf product spot. The benzaldehyde spot should also diminish.
Section 3: Troubleshooting Guide
This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.
Problem 1: Low or No Product Yield
Your reaction runs to completion, but the isolated yield of (R)-1-(benzylamino)-2-propanol is significantly lower than expected.
Caption: Troubleshooting Workflow for Low Yield
-
Potential Cause A: Incomplete Imine Formation.
-
Why it happens: Imine formation is a reversible equilibrium reaction that produces water.[1] If water is not removed, the equilibrium may not favor the imine, leaving unreacted starting materials.
-
How to fix it:
-
Add a dehydrating agent: Introduce anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves to the reaction mixture before adding the reducing agent.
-
Azeotropic removal: For larger-scale reactions, running the initial imine formation in a solvent like toluene with a Dean-Stark apparatus to physically remove water is highly effective.
-
-
-
Potential Cause B: Inactive or Inappropriate Reducing Agent.
-
Why it happens: Hydride reducing agents, especially NaBH(OAc)₃, can decompose upon exposure to moisture.[6] Using an older bottle may result in reduced activity. Furthermore, a non-selective agent like NaBH₄ might preferentially reduce the benzaldehyde to benzyl alcohol instead of reducing the imine.[3]
-
How to fix it:
-
Problem 2: Significant Formation of Side Products
You observe multiple spots on your TLC plate, and NMR/GC-MS analysis of the crude product shows significant impurities.
-
Side Product A: Benzyl Alcohol
-
Side Product B: (R)-1-(Dibenzylamino)-2-propanol (Over-alkylation)
-
Why it happens: The desired product, a secondary amine, can react again with another molecule of benzaldehyde and be reduced to form a tertiary amine. This is more likely if there is an excess of benzaldehyde and reducing agent.[5]
-
How to fix it:
-
Control stoichiometry: Use a slight excess (e.g., 5 mol%) of the primary amine, (R)-1-amino-2-propanol, to ensure the benzaldehyde is the limiting reagent.[5]
-
Slow addition: Add the reducing agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second reductive amination pathway.
-
-
Problem 3: Loss of Enantiomeric Purity (Racemization)
Chiral analysis (e.g., chiral HPLC) of your product shows a lower enantiomeric excess (e.e.) than the starting material.
-
Why it happens: While the reaction at the chiral center is not directly involved, harsh reaction conditions can lead to racemization.
-
Prolonged heating: Extended reaction times at high temperatures can promote side reactions or slight degradation that may affect optical purity.
-
Strongly acidic or basic workup: Exposing the chiral amino alcohol to extreme pH for long periods during extraction or purification can be detrimental.
-
-
How to fix it:
-
Mild Conditions: Run the reaction at room temperature or below (0 °C). Most reductive aminations with NaBH(OAc)₃ are efficient at these temperatures.
-
Buffered Workup: During the aqueous workup, use a buffered solution (like saturated sodium bicarbonate) to quench the reaction and neutralize acid, avoiding exposure to strong acids or bases.
-
Minimize Time: Proceed through the workup and purification steps efficiently without unnecessary delays.
-
Section 4: Experimental Protocol
Optimized Protocol for the Synthesis of (R)-1-(Benzylamino)-2-propanol
This protocol is designed as a robust starting point for optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-1-amino-2-propanol (1.0 eq).
-
Solvent: Add anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Imine Formation: Add benzaldehyde (1.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq). Note: The reaction is often slightly exothermic.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude oil can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.
Section 5: References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
European Patent Office. (2001). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. EP1142864A1.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]
Technical Support Center: Asymmetric Reactions with Chiral Amino Alcohols
As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges researchers face when working with chiral amino alcohols in asymmetric synthesis. This is not a rigid manual but a dynamic resource grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues systematically and optimize your reactions effectively.
Chiral amino alcohols are foundational to modern asymmetric catalysis, serving as highly effective ligands and organocatalysts.[1][2] Their utility stems from a bifunctional nature: the amino group often acts as a binding site or a basic center, while the hydroxyl group can coordinate to metals or participate in hydrogen bonding, creating a well-defined chiral environment.[3] However, the success of these reactions is highly sensitive to a range of parameters. This guide will walk you through common problems, their root causes, and logical troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Poor Enantioselectivity or Stereoselectivity
Question 1: My reaction has low enantiomeric excess (ee). What are the most likely causes and how do I improve it?
Answer: Low enantioselectivity is one of the most common issues in asymmetric catalysis. The root cause is an insufficiently large energy difference between the diastereomeric transition states leading to the two enantiomers. Several factors can contribute to this.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low enantioselectivity.
In-Depth Analysis & Solutions:
-
Catalyst/Ligand Integrity:
-
Cause: The chiral amino alcohol used as a ligand or organocatalyst may have low enantiopurity or may have degraded. Impurities can interfere with the formation of the active catalytic species.
-
Solution:
-
Verify Enantiopurity: Confirm the ee of your chiral amino alcohol using chiral HPLC or NMR with a chiral solvating agent.
-
Purification: If necessary, purify the amino alcohol. Recrystallization is often effective. For ligands synthesized in-house, ensure complete removal of reagents and byproducts.[1] A standard workup often involves extraction, washing with acidic and basic solutions, and drying over anhydrous salts like MgSO₄ or Na₂SO₄, followed by column chromatography.[2]
-
Proper Storage: Store chiral amino alcohols under an inert atmosphere (argon or nitrogen) and at low temperatures, especially if they are prone to oxidation or decomposition.
-
-
-
Reaction Temperature:
-
Cause: Temperature directly impacts the energy of the system. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired diastereomeric transition state, thus lowering the ee. Conversely, some reactions require a minimum temperature for the catalyst to adopt the correct conformation.
-
Scientific Insight: In rare but fascinating cases, lowering the temperature can even invert the enantioselectivity, producing the opposite enantiomer as the major product.[4] This highlights the complex relationship between temperature and the catalyst-substrate complex.
-
Solution: Screen a range of temperatures. A common starting point is room temperature, followed by cooling to 0 °C, -20 °C, and even -78 °C.[5] As shown in the table below, the effect can be dramatic.
-
-
Solvent Effects:
-
Cause: The solvent can play a crucial role by coordinating with the catalyst or substrate, influencing the geometry of the transition state.[6] A suboptimal solvent can fail to stabilize the preferred transition state.
-
Solution: Conduct a solvent screen. Include a variety of solvent classes:
-
Expert Tip: In some cases, a hindered solvent like 2-MeTHF can lead to higher selectivity compared to THF because it coordinates less strongly to the catalytic center, allowing for a more defined chiral pocket.[6]
-
Table 1: Impact of Temperature and Solvent on Enantioselectivity Representative data for a Cu-catalyzed asymmetric reaction.[5]
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (R,R)-L7 | MTBE | 0 | 95 | 89:11 |
| 2 | (R,R)-L7 | Et₂O | 0 | 87 | 89:11 |
| 3 | (R,R)-L7 | 2-MeTHF | 0 | 99 | 91:9 |
| 4 | (R,R)-L7 | 2-MeTHF | -10 | 95 | 94:6 |
| 5 | (R,R)-L7 | 2-MeTHF | -20 | 65 | 94:6 |
Question 2: My reaction gives a good yield but results in a nearly racemic mixture or poor diastereoselectivity. What's going on?
Answer: This scenario suggests that while the catalyst is active, it is not effectively discriminating between the prochiral faces of the substrate.
Possible Causes & Solutions:
-
Mismatched Substrate/Catalyst Sterics:
-
Cause: The steric bulk of your substrate may not be compatible with the chiral environment created by the amino alcohol catalyst. A very small substrate might not interact sufficiently with the chiral pocket, while a very bulky substrate might be unable to bind in the correct orientation.[5][8]
-
Solution:
-
Modify the Ligand: If possible, try a different chiral amino alcohol with either more or less steric bulk. For example, if you are using a valine-derived amino alcohol, try one derived from tert-leucine (more bulk) or alanine (less bulk).[3]
-
Modify the Substrate: While often not desirable, slightly modifying the substrate's protecting groups can sometimes improve selectivity without altering the core structure.
-
-
-
Background (Uncatalyzed) Reaction:
-
Cause: The reaction may be proceeding through a non-selective, uncatalyzed pathway in parallel with the desired catalyzed pathway. This is common if the reagents are highly reactive on their own.
-
Solution:
-
Lower the Temperature: This will slow down both the catalyzed and uncatalyzed reactions, but often the uncatalyzed reaction is affected more significantly, improving the ee.
-
Reduce Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can favor the desired pathway if the catalyst has an inhibitory or aggregating effect at high concentrations.
-
Check Reagent Purity: Ensure your starting materials are free of impurities (e.g., acid or base) that could catalyze the background reaction.
-
-
-
Catalyst Speciation:
-
Cause: In metal-catalyzed reactions, the chiral amino alcohol ligand may form multiple active (or inactive) complexes with the metal center.[9] If one of these species is highly active but non-selective, it can compromise the overall result.
-
Solution:
-
Vary the Ligand-to-Metal Ratio: Experiment with ratios like 1.1:1, 1.2:1, or even 2:1 to favor the formation of a single, highly selective catalytic species.
-
Additives: In some systems, additives (e.g., a Lewis base) can help stabilize the desired catalyst complex.
-
-
Category 2: Low Yield or Stalled Reactions
Question 3: My reaction is not proceeding to completion or is giving a very low yield, even though TLC/HPLC analysis shows consumption of the starting material. What should I investigate?
Answer: Low yield with starting material consumption points towards side reactions, product decomposition, or issues with catalyst stability.
Troubleshooting Workflow for Low Yield:
Caption: Systematic approach to diagnosing low reaction yields.
In-Depth Analysis & Solutions:
-
Catalyst Decomposition:
-
Cause: The chiral amino alcohol or the active catalyst complex may be unstable under the reaction conditions (e.g., sensitive to air, moisture, or high temperature).
-
Solution:
-
Inert Atmosphere: Ensure the reaction is run under a rigorously inert atmosphere (argon or nitrogen), especially if using organometallic catalysts. Use Schlenk techniques or a glovebox.
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dry your glassware. Molecular sieves can be added to the reaction mixture.
-
Monitor Catalyst Over Time: Take aliquots from the reaction at different time points and analyze by NMR or HPLC to see if the catalyst signals are diminishing.
-
-
-
Product Instability:
-
Cause: The desired chiral product might be unstable during the reaction or, more commonly, during the workup and purification steps.
-
Solution:
-
Milder Workup: The choice of quenching reagent is critical.[10] Instead of a harsh aqueous acid or base quench, consider using a saturated solution of ammonium chloride or sodium bicarbonate.[2]
-
Avoid Racemization: Some products can racemize under acidic or basic conditions or upon heating. Keep the workup cold and consider using a milder purification method, like flash chromatography with a buffered eluent if necessary.
-
Immediate Purification: Purify the product immediately after workup to minimize degradation.
-
-
-
Substrate or Reagent Issues:
-
Cause: One of the starting materials may be of poor quality, or there could be an error in stoichiometry. For example, in reactions involving imines, the imine may hydrolyze back to the aldehyde and amine if excess water is present.[11]
-
Solution:
-
Re-purify Starting Materials: Purify all substrates and reagents before use.
-
Verify Stoichiometry: Accurately weigh all components. For liquid reagents, use volumetric syringes and calculate moles based on density.
-
In Situ Generation: For unstable reagents like some imines, consider generating them in situ just before use.
-
-
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions
This protocol outlines a systematic approach to optimizing an asymmetric reaction catalyzed by a chiral amino alcohol derivative.
-
Catalyst/Ligand Preparation:
-
To a flame-dried Schlenk flask under argon, add the metal precursor (e.g., Cu(OTf)₂, 5 mol%) and the chiral amino alcohol-derived ligand (e.g., a PyBOX ligand, 7.5 mol%).
-
Add anhydrous solvent (e.g., 2-MeTHF, 0.1 M concentration relative to the substrate).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Initiation:
-
Cool the flask to the desired starting temperature (e.g., 0 °C).
-
Add the primary substrate (e.g., an aldehyde, 1.2 equivalents).
-
Slowly add the second substrate (e.g., an imine, 1.0 equivalent) over 10-15 minutes via syringe pump.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or by taking aliquots for HPLC/GC analysis.[2]
-
Once the limiting reagent is consumed, quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.[2]
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
-
Analysis:
References
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health (NIH). Available at: [Link]
-
Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]
-
Asymmetric reactions_synthesis. Unknown Source. Available at: [Link]
-
Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. Available at: [Link]
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. American Chemical Society Publications. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. American Chemical Society Publications. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ResearchGate. Available at: [Link]
-
Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. MDPI. Available at: [Link]
-
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. American Chemical Society Publications. Available at: [Link]
-
Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Royal Society of Chemistry Publishing. Available at: [Link]
-
Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. American Chemical Society Publications. Available at: [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 4. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. renyi.hu [renyi.hu]
- 11. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
Technical Support Center: Minimizing Racemization in Reactions with (R)-1-(Benzylamino)-2-propanol
Welcome to the technical support center for handling (R)-1-(Benzylamino)-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical aspects of maintaining the stereochemical integrity of this chiral amino alcohol during chemical transformations. By understanding the mechanisms of racemization and implementing the strategies outlined below, you can significantly improve the enantiomeric purity of your reaction products.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-1-(Benzylamino)-2-propanol?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral molecule like (R)-1-(Benzylamino)-2-propanol, maintaining its specific three-dimensional arrangement (stereochemistry) is often crucial for its biological activity and function in pharmaceutical applications. The other enantiomer, (S)-1-(Benzylamino)-2-propanol, may have different physiological effects, be inactive, or even cause adverse side effects.[2] Therefore, preventing racemization is essential to ensure the efficacy and safety of the final product.
Q2: What are the primary chemical mechanisms that can lead to the racemization of (R)-1-(Benzylamino)-2-propanol?
A2: The chiral center in (R)-1-(Benzylamino)-2-propanol is the carbon atom bonded to the hydroxyl group (C2). Racemization typically occurs through the formation of an achiral intermediate. The most common mechanisms include:
-
Deprotonation-Reprotonation: In the presence of a base, the proton on the hydroxyl group can be removed. While the adjacent carbon (C2) is not directly deprotonated in the alcohol itself, subsequent reactions or rearrangements involving this center can lead to intermediates where the stereochemistry is lost. For instance, if the alcohol is oxidized to a ketone, the chiral center is destroyed, and subsequent reduction will likely yield a racemic mixture.
-
Carbocation Formation: Under acidic conditions or in reactions involving substitution at the C2 position, a carbocation intermediate can form.[1] This planar, sp²-hybridized intermediate can be attacked by a nucleophile from either face with equal probability, leading to a racemic mixture of products.[1]
-
Oxidation-Reduction: If the secondary alcohol is oxidized to a ketone, the chiral center is eliminated. Subsequent reduction of the ketone will typically produce a racemic mixture of the alcohol unless a chiral reducing agent is used.
Q3: How can I detect and quantify racemization in my sample?
A3: Several analytical techniques can be employed to determine the enantiomeric excess (e.e.) of your product, which is a measure of its chiral purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The sample is passed through a column with a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents can be added to the NMR sample, which form diastereomeric complexes with the enantiomers.[3][4] This results in separate signals for the R and S enantiomers in the NMR spectrum, allowing for their ratio to be determined.[3]
-
Polarimetry: This technique measures the rotation of plane-polarized light by the sample. A decrease in the specific rotation compared to the pure starting material indicates racemization. However, this method is less accurate for determining the exact enantiomeric ratio.
II. Troubleshooting Guide: Addressing Racemization in Your Experiments
This section provides solutions to common problems encountered when working with (R)-1-(Benzylamino)-2-propanol.
Problem 1: Significant loss of enantiomeric excess is observed after my reaction.
Possible Causes & Solutions:
-
Harsh Reaction Conditions (High Temperature, Strong Acid/Base): Elevated temperatures provide the energy to overcome the activation barrier for racemization. Similarly, strong acids or bases can promote the formation of racemization-prone intermediates.[5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider running test reactions at various temperatures to find the optimal balance.
-
Use Milder Reagents: Replace strong acids or bases with weaker alternatives. For example, use an organic base like triethylamine instead of sodium hydroxide.
-
Reduce Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of racemization. Monitor the reaction progress closely and quench it as soon as it reaches completion.
-
-
-
Inappropriate Solvent Choice: The solvent can influence the stability of intermediates that lead to racemization. Protic solvents, for instance, can stabilize carbocation intermediates.[6]
-
Troubleshooting Steps:
-
Solvent Screening: Perform the reaction in a variety of aprotic solvents (e.g., THF, dichloromethane, toluene) to identify one that minimizes racemization.
-
Avoid Protic Solvents if Carbocation Intermediates are Possible: If the reaction mechanism suggests the possibility of a carbocation, avoid using protic solvents like alcohols or water.
-
-
Problem 2: My product appears to be racemizing during the work-up or purification process.
Possible Causes & Solutions:
-
Acidic or Basic Work-up Conditions: Aqueous work-ups involving strong acids or bases can cause racemization of the final product.[6]
-
Troubleshooting Steps:
-
Use Buffered Solutions: Employ buffered aqueous solutions (e.g., phosphate buffer) for washing to maintain a neutral pH.
-
Minimize Contact Time: Perform the work-up steps as quickly as possible to reduce the exposure of the product to potentially harmful pH conditions.
-
-
-
Acidic Stationary Phase in Chromatography: Standard silica gel is acidic and can induce racemization of sensitive compounds.[6]
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, before packing the column. A common practice is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.
-
Use an Alternative Stationary Phase: Consider using a neutral stationary phase like alumina for purification.
-
-
Data Summary: Impact of Reaction Parameters on Enantiomeric Excess
| Parameter | Condition | Potential Impact on e.e. | Recommendation |
| Temperature | High | Decrease | Operate at the lowest effective temperature. |
| Low | Maintain | Ideal for preserving stereochemistry. | |
| pH | Strongly Acidic | Decrease | Use mild acids or avoid acidic conditions if possible. |
| Strongly Basic | Decrease | Employ mild organic bases. | |
| Neutral | Maintain | Optimal for stability. | |
| Solvent | Protic (e.g., Methanol) | Potential Decrease | Favor aprotic solvents (e.g., THF, DCM). |
| Aprotic (e.g., THF) | Generally Maintained | Preferred for many reactions. | |
| Purification | Silica Gel | Potential Decrease | Use neutralized silica or an alternative like alumina. |
Experimental Protocol: Chiral Purity Analysis by HPLC
This protocol provides a general guideline for determining the enantiomeric excess of a sample containing 1-(Benzylamino)-2-propanol.
Materials:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
-
HPLC-grade hexanes and isopropanol
-
Sample of your reaction mixture or purified product
-
Racemic standard of 1-(Benzylamino)-2-propanol
Procedure:
-
Prepare the Mobile Phase: A common mobile phase for separating enantiomers of amino alcohols is a mixture of hexanes and isopropanol. A typical starting point is 90:10 (hexanes:isopropanol). You may need to optimize this ratio for your specific column and compound.
-
Prepare the Racemic Standard: Dissolve a small amount of the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare Your Sample: Dissolve your sample in the mobile phase to a similar concentration as the standard.
-
Equilibrate the HPLC System: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved.
-
Inject the Racemic Standard: Inject the racemic standard onto the column and record the chromatogram. You should observe two well-resolved peaks of equal area, corresponding to the (R) and (S) enantiomers.
-
Inject Your Sample: Inject your sample and record the chromatogram under the same conditions.
-
Calculate Enantiomeric Excess (e.e.): Identify the peaks corresponding to the (R) and (S) enantiomers in your sample chromatogram based on the retention times from the racemic standard. The enantiomeric excess is calculated using the following formula:
e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Visualization of Racemization Pathways
The following diagram illustrates potential pathways that can lead to the loss of stereochemical integrity.
Caption: Potential pathways for racemization of (R)-1-(Benzylamino)-2-propanol.
Workflow for Minimizing Racemization
This workflow outlines a systematic approach to developing a reaction protocol that preserves the stereochemistry of (R)-1-(Benzylamino)-2-propanol.
Caption: Systematic workflow for minimizing racemization.
III. References
-
Wikipedia. Racemization. [Link]
-
Google Patents. RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1.
-
National Institutes of Health. Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol). [Link]
-
SciELO. Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. [Link]
-
MDPI. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]
-
ResearchGate. Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol). [Link]
-
MDPI. Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. [Link]
-
MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
-
National Institutes of Health. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. [Link]
-
ResearchGate. Racemization of chiral amino alcohols: Catalyst selection and characterization. [Link]
-
Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. [Link]
-
National Institutes of Health. Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]
-
ResearchGate. Novel methods of resolving racemic diols and amino alcohols. [Link]
-
ChemRxiv. Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. [Link]
-
YouTube. Lecture 16 Protecting groups and racemization of Amino Acids. [Link]
-
National Institutes of Health. Role of Additives during Deracemization Using Temperature Cycling. [Link]
-
Royal Society of Chemistry. Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
The Chemical Society of Japan. Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. [Link]
-
ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]
-
ScienceDirect. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]
-
PubMed. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]
-
MDPI. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. [Link]
-
MDPI. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Enhancing catalytic activity of (R)-1-(Benzylamino)-2-propanol derivatives
Technical Support Center: Optimizing (R)-1-(Benzylamino)-2-propanol Catalysis
Current Status: Operational
Support Level: Tier 3 (Advanced Application Scientist)
Topic: Enantioselective Catalysis using Chiral
Core Knowledge Base: The Mechanistic Framework
Before troubleshooting, it is critical to understand why this ligand class works. (R)-1-(Benzylamino)-2-propanol and its derivatives function primarily as chiral ligands in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes.
The reaction does not proceed via a simple monomeric species. It relies on the formation of a bimetallic transition state (Noyori-type framework).
-
The Active Species: The amino alcohol reacts with dialkylzinc to form a mono-zinc alkoxide. This species dimerizes in solution.
-
The Catalytic Cycle: The dimer dissociates or rearranges upon coordinating with the aldehyde and a second equivalent of dialkylzinc.
-
The Enhancement Logic: To enhance activity, you must destabilize the non-reactive stable dimers (catalyst resting state) and stabilize the transition state where the alkyl transfer occurs.
Visualizing the Catalytic Pathway
Figure 1: The catalytic cycle highlights the equilibrium between the stable dimer (resting state) and the active bimetallic transition state. Enhancing activity often requires shifting this equilibrium.
Standard Operating Procedure (SOP)
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde Use this baseline to benchmark your derivative's performance.
Reagents:
-
Ligand: (R)-1-(Benzylamino)-2-propanol derivative (2–5 mol%)
-
Substrate: Benzaldehyde (1.0 equiv)
-
Reagent: Diethylzinc (Et₂Zn) (2.0 equiv, 1.0 M in hexane)
-
Solvent: Toluene (Anhydrous)
Workflow:
-
Ligand Activation: In a flame-dried Schlenk flask under argon, dissolve the ligand in anhydrous toluene.
-
Zinc Addition: Add Et₂Zn dropwise at 0°C. Stir for 20 mins at room temperature. Observation: Ethane gas evolution indicates active alkoxide formation.
-
Substrate Addition: Cool to 0°C (or -20°C for higher ee). Add benzaldehyde slowly.
-
Reaction: Stir until TLC indicates consumption of aldehyde (typically 2–12 hours).
-
Quench: Add saturated NH₄Cl. Extract with Et₂O.[1]
Troubleshooting & Optimization Center (FAQs)
Category A: Enantioselectivity Issues (Low ee)
Q: My ee is stuck at 60-70%. How do I break the ceiling? A: The "benzylamino" group is likely too conformationally flexible. You need to increase steric hindrance to lock the transition state geometry.
-
The Fix (Structural): Modify the N-substituent.
-
Option 1: Replace the benzyl group with a 1-naphthylmethyl group. The increased steric bulk prevents "leakage" to the wrong enantiomer.
-
Option 2: Introduce a substituent at the ortho position of the benzyl ring (e.g., o-methoxy or o-chloro). This restricts rotation around the N-C bond.
-
-
The Fix (Conditions): Lower the temperature to -20°C or -40°C. While the rate decreases, the energy difference between the favored and unfavored transition states becomes more significant, improving selectivity.
Q: I observe a "Non-Linear Effect" (NLE). The ee of the product is lower than the ee of my ligand. A: This indicates the formation of heterochiral dimers (a meso-like complex of (R)-ligand and (S)-ligand impurities) that are more stable or less active than the homochiral dimer.
-
Diagnosis: Plot Product ee vs. Ligand ee.
-
Solution: Ensure your ligand is >99% optically pure. Recrystallize the amino alcohol derivative as a hydrochloride salt before use to strip minor enantiomeric impurities.
Category B: Reactivity Issues (Low Yield/Slow Rate)
Q: The reaction stalls after 50% conversion. A: This is often due to product inhibition . The zinc-alkoxide product (the chiral alcohol formed) can aggregate with the catalyst, poisoning it.
-
The Fix: Increase the catalyst loading from 2 mol% to 5 mol%. Alternatively, add a non-chiral additive like Ti(OⁱPr)₄ (Titanium Tetraisopropoxide) in excess. The titanium acts as a Lewis acid accelerator and scavenges the product, freeing the chiral zinc catalyst.
Q: My ligand is not soluble in Toluene. A: Solubility is crucial for homogeneous catalysis.
-
The Fix: Alkylate the nitrogen to make it a tertiary amine (e.g., N-methyl-N-benzyl). Tertiary amino alcohols often exhibit higher solubility and can sometimes offer higher turnover frequencies (TOF) because they cannot form hydrogen-bonded networks as easily as secondary amines.
Category C: Structural Enhancement Guide
Use the following decision matrix to select the right derivative for your specific substrate.
| Substrate Type | Recommended Derivative Modification | Rationale |
| Aromatic Aldehydes | N-(1-Naphthylmethyl) | High steric bulk maximizes face differentiation. |
| Aliphatic Aldehydes | N-Benzhydryl (Diphenylmethyl) | Massive steric bulk required to differentiate small alkyl chains. |
| Unsaturated Aldehydes | N-Methyl-N-Benzyl (Tertiary) | Tertiary amines prevent 1,4-addition side reactions. |
| Slow Reacting Substrates | Electron-Donating Benzyl (p-OMe) | Increases Lewis basicity of Nitrogen, tightening Zn coordination. |
Advanced Troubleshooting Logic Flow
Use this diagram to diagnose failure modes during your campaign.
Figure 2: Logic flow for diagnosing common catalytic failures.
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition.
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][3][4][5][6][7][8][9] Chemical Reviews.
-
Scarpi, D., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.[3][4][6][8][9] Organic & Biomolecular Chemistry.
-
Pale, P., et al. (2009). Enantioselective addition of diethylzinc to aldehydes catalyzed by amino-alcohol derivatives.[3][9][10] Tetrahedron: Asymmetry.
Sources
- 1. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Chiral HPLC Analysis of (R)-1-(Benzylamino)-2-propanol Reaction Mixtures
Executive Summary
This technical guide evaluates the chromatographic strategies for isolating and quantifying (R)-1-(benzylamino)-2-propanol , a critical chiral intermediate in the synthesis of
Key Insight: While both phases provide separation, the Amylose-based AD-H column typically offers superior resolution (
Scientific Context & Analytical Challenge
The Reaction Pathway
The target molecule is synthesized via the ring-opening aminolysis of propylene oxide by benzylamine. In asymmetric synthesis (using chiral propylene oxide), the critical quality attribute (CQA) is the Enantiomeric Excess (%ee) . In racemic synthesis followed by resolution, the challenge is baseline separation of the (R) and (S) enantiomers alongside process impurities.
Primary Impurities:
-
Benzylamine: Unreacted starting material (highly basic).
-
Bis-alkylation products: Tertiary amines formed by over-reaction.
-
Regioisomers: 2-(benzylamino)-1-propanol (minor, dependent on epoxide opening mechanism).
The Analytical Challenge: Basicity & Tailing
(R)-1-(benzylamino)-2-propanol contains a secondary amine and a hydroxyl group.
-
Problem: The secondary amine (
) interacts strongly with residual silanols on the silica support, leading to severe peak tailing. -
Solution: Mobile phase additives (alkylamines) are mandatory to mask silanol sites.
Experimental Workflow & Methodology
Sample Preparation
-
Matrix: Reaction mixture (crude).
-
Diluent: Mobile phase (Hexane/IPA 90:10).
-
Concentration: 0.5 – 1.0 mg/mL.
-
Filtration: 0.45
m PTFE filter (essential to remove polymeric byproducts).
Method Development Workflow
The following diagram outlines the decision logic for selecting the optimal separation mode.
Figure 1: Decision tree for chiral method development of basic amino alcohols.
Comparative Analysis: Stationary Phase Performance
This section compares the two industry-standard polysaccharide columns. Data represents typical performance metrics for benzylamino-2-propanol derivatives under optimized conditions (
Scenario A: Amylose-Based (Chiralpak AD-H)[1]
-
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate).[1]
-
Mechanism: The helical structure of amylose creates distinct cavities. The 3,5-dimethylphenyl groups provide
interaction sites for the benzyl group of the analyte. -
Performance: Generally the First Choice for this molecule. The flexible amylose backbone accommodates the steric bulk of the benzyl group better than cellulose.
Scenario B: Cellulose-Based (Chiralcel OD-H)[1][3]
-
Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate).[1]
-
Mechanism: Cellulose has a more rigid, "rod-like" structure.
-
Performance: Often shows higher retention (
) but sometimes lower selectivity ( ) for flexible chains like 1-(benzylamino)-2-propanol compared to rigid cyclic structures.
Comparative Data Summary
| Parameter | Chiralpak AD-H (Amylose) | Chiralcel OD-H (Cellulose) | Alternative: Pirkle (Whelk-O 1) |
| Mobile Phase | Hexane : IPA : DEA (90:10:0.1) | Hexane : IPA : DEA (90:10:0.1) | Hexane : IPA : TEA (80:20:0.1) |
| Selectivity ( | 1.35 (High) | 1.18 (Moderate) | 1.10 (Low) |
| Resolution ( | > 3.0 | 1.8 – 2.2 | < 1.5 |
| Tailing Factor ( | 1.1 (Excellent) | 1.2 (Good) | 1.4 (Fair) |
| Elution Order | (S) then (R) | (R) then (S) | Varies |
| Primary Interaction | H-Bonding + | H-Bonding + |
Note on Additives: The use of 0.1% Diethylamine (DEA) is non-negotiable. Without it, the amine interacts with silanols, causing
and loss of resolution.
Detailed Experimental Protocol
Reagents & Equipment[4]
-
HPLC System: Agilent 1200/1260 or Waters Alliance with UV/DAD detector.
-
Columns:
-
Daicel Chiralpak AD-H (
mm, 5 m). -
Daicel Chiralcel OD-H (
mm, 5 m).
-
-
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA, >99%).
Optimized Method (Recommended)
This protocol is self-validating; if the resolution drops below 2.0, fresh mobile phase preparation is required.
-
Mobile Phase Prep:
-
Mix n-Hexane and IPA in a 90:10 ratio.
-
Add 0.1% DEA (v/v) to the mixture.[2] Crucial: Add DEA to the mixture, not just the alcohol, to ensure homogeneity.
-
Degas by sonication for 10 mins.
-
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature:
(Lowering to can improve resolution if needed). -
Detection: UV @ 254 nm (Benzyl chromophore) or 210 nm (if sensitivity is low).
-
-
System Suitability Criteria:
-
Retention time (RT) stability:
. -
Resolution (
): . -
Tailing Factor:
.[4]
-
Reaction Impurity Pathway Analysis
Understanding the mixture composition is vital for peak identification.
Figure 2: Synthesis pathway showing the origin of critical impurities separated by the HPLC method.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Increase DEA to 0.2% or switch to Ethanolamine. |
| Low Resolution | Temperature too high | Lower column oven to |
| Retention Drift | Volatile additive loss | DEA is volatile; prepare fresh mobile phase daily. Cap solvent bottles tightly. |
| Broad Peaks | Solubility mismatch | Ensure sample diluent matches mobile phase (Hexane/IPA). Avoid using pure MeOH as diluent in NP. |
References
-
Daicel Chiral Technologies. (2024).[5] Instruction Manual for CHIRALPAK® AD-H / AD. Link
-
Morante-Zarcero, S., & Sierra, I. (2012).[3] Comparative HPLC methods for
-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Journal of Pharmaceutical and Biomedical Analysis, 62, 33-41.[3] Link -
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[6][7][8][9] Chemical Society Reviews, 37(12), 2593-2608. Link
-
Phenomenex. (2023). Chiral HPLC Separation Strategies: A Guide to Column Selection. Link
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 3. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
A Senior Application Scientist's Guide to the Validation of Absolute Configuration in Products Synthesized with (R)-1-(Benzylamino)-2-propanol
In the realm of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for inducing stereoselectivity. (R)-1-(Benzylamino)-2-propanol stands out as a versatile auxiliary, guiding the formation of specific stereoisomers in a predictable manner. However, the ultimate success of such a synthesis hinges on the unambiguous validation of the product's absolute configuration. This guide provides an in-depth comparison of the primary analytical techniques employed for this critical task, offering not just protocols, but the strategic reasoning behind choosing the most appropriate method for your specific research needs.
The determination of a molecule's absolute spatial arrangement is not merely a confirmatory step; it is a fundamental requirement for understanding its biological activity and ensuring its safety and efficacy in pharmaceutical applications.[][2] The choice of analytical method is therefore a critical decision, dictated by the nature of the synthesized molecule, sample availability, and the desired level of certainty.
The Logic of Stereochemical Validation: A Decision-Making Framework
The journey to ascertain the absolute configuration of a chiral molecule synthesized using (R)-1-(Benzylamino)-2-propanol, or any chiral auxiliary, is a process of evidence gathering. No single technique is universally superior; each possesses its own strengths and limitations. The adept researcher understands these nuances and selects the most fitting tool for the task at hand. Below is a workflow to guide this selection process.
Caption: A workflow guiding the selection of analytical methods for absolute configuration determination.
Single-Crystal X-ray Crystallography: The Gold Standard
For molecules that can be grown into high-quality single crystals, X-ray crystallography provides the most direct and unambiguous determination of absolute configuration.[3][4] By analyzing the diffraction pattern of X-rays passing through the crystal lattice, a three-dimensional electron density map of the molecule is generated, revealing the precise spatial arrangement of its atoms.[3]
Causality of Choice: This method is the preferred choice when a crystalline sample is obtainable due to its definitive nature. The presence of a heavy atom (Z > 8) in the molecule can enhance the anomalous dispersion effect, further increasing the confidence in the assignment.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified product in a suitable solvent or solvent mixture. Slowly evaporate the solvent at a constant temperature, or use vapor diffusion or liquid-liquid diffusion techniques to promote the growth of single crystals of at least 0.1 mm in each dimension.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection: Mount the goniometer on the diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Center the crystal in the X-ray beam and collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial structural model. Refine the model against the experimental data to obtain the final crystal structure.
-
Absolute Configuration Determination: Analyze the anomalous scattering effects. The Flack parameter is a critical value; a value close to zero for the correct enantiomer confirms the assigned absolute configuration with high confidence.[6]
NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Ester Method
When crystallization is not feasible, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative.[3][7] The Mosher's ester method is a widely used NMR technique for determining the absolute configuration of secondary alcohols and primary amines.[8][9] This method involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[][9]
Causality of Choice: This technique is particularly valuable for non-crystalline compounds and provides information about the local stereochemistry around the functional group being derivatized. The formation of diastereomers allows for the differentiation of the enantiomers in the NMR spectrum.
Experimental Protocol: Mosher's Ester Analysis
-
Preparation of Diastereomeric Esters:
-
In two separate NMR tubes, dissolve a small amount (1-5 mg) of the chiral alcohol or amine product.
-
To one tube, add a slight excess of (R)-(-)-MTPA chloride and a non-nucleophilic base (e.g., pyridine or DMAP).
-
To the second tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.
-
Allow the reactions to proceed to completion at room temperature.
-
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis:
-
Assign the proton signals for each diastereomer.
-
Calculate the chemical shift difference (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter.
-
Based on the established Mosher's model, a positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.[10][11]
-
Caption: A step-by-step workflow for determining absolute configuration using Mosher's ester analysis.
Chiroptical Methods: Circular Dichroism
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[3] Electronic Circular Dichroism (ECD) is sensitive to the electronic transitions of chromophores, while Vibrational Circular Dichroism (VCD) probes the vibrational transitions of the entire molecule.[12]
Causality of Choice: Chiroptical methods are non-destructive and require relatively small amounts of sample. VCD is particularly powerful as it does not require a chromophore and provides a rich fingerprint of the molecule's stereochemistry.[12][13] The comparison of experimental spectra with quantum chemical calculations can provide a reliable assignment of the absolute configuration.[14][15]
Experimental Protocol: Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-50 mg/mL. The solvent should be transparent in the infrared region of interest.
-
Data Acquisition:
-
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Acquire the spectra of the pure solvent as a background.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
For each low-energy conformer, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers.
-
A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[14]
-
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR with Mosher's Esters | Vibrational Circular Dichroism (VCD) |
| Principle | X-ray diffraction from a crystal lattice | Analysis of diastereomeric derivatives by NMR | Differential absorption of circularly polarized infrared light |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | 1-5 mg of non-crystalline material | 5-20 mg of soluble material |
| Destructive? | No | Yes (derivatization) | No |
| Ambiguity | Low (definitive) | Moderate (model-dependent) | Low (with computational support) |
| Throughput | Low | Moderate | High |
| Cost | High (instrumentation and expertise) | Moderate (reagents and NMR time) | High (instrumentation) |
| Key Advantage | Unambiguous 3D structure | Applicable to non-crystalline samples | No derivatization needed, rich data |
| Key Limitation | Requires suitable crystals | Potential for misinterpretation of the model | Requires computational resources |
Conclusion: A Multi-faceted Approach to Certainty
The validation of absolute configuration is a critical aspect of chemical research, particularly in the development of pharmaceuticals and other bioactive molecules. While the synthesis of a chiral product using a well-established auxiliary like (R)-1-(Benzylamino)-2-propanol provides a strong indication of the expected stereochemical outcome, empirical confirmation is non-negotiable.
This guide has outlined the three primary pillars of absolute configuration determination: X-ray crystallography, NMR spectroscopy with chiral derivatizing agents, and chiroptical methods. The choice among them is a strategic one, guided by the physical properties of the synthesized compound and the resources available. For ultimate confidence, especially in a regulatory environment, a combination of two orthogonal techniques is often the most robust approach. By understanding the principles, protocols, and inherent strengths and weaknesses of each method, researchers can navigate the path to unambiguous stereochemical assignment with precision and scientific rigor.
References
-
Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Retrieved from [Link]
-
Pure Chemistry. (2024). Determination of absolute configuration. Retrieved from [Link]
-
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]
-
SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
University of Calgary. (n.d.). The R and S Convention for Absolute Configuration. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR Method for the Determination of the Absolute Configuration of 1,2,3- p rim , s ec , s ec- Triols. Retrieved from [Link]
-
MDPI. (n.d.). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Retrieved from [Link]
-
PubMed. (n.d.). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. Retrieved from [Link]
-
PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
RSC Publishing. (n.d.). Stereochemistry of natural products from vibrational circular dichroism. Retrieved from [Link]
-
PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
PubMed. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives.
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]
-
University of Victoria. (n.d.). Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Retrieved from [Link]
-
ACS Publications. (n.d.). Stereochemical Study of Sphingosine by Vibrational Circular Dichroism. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. Retrieved from [Link]
-
PubMed. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF. Retrieved from [Link]
-
ScienceDirect. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with d. Retrieved from [Link]
-
ACS Omega. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Retrieved from [Link]
-
YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Retrieved from [Link]
-
Georg Thieme Verlag. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]
-
YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]
-
MDPI. (n.d.). Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. Retrieved from [Link]
-
YouTube. (2023). How I Used Mosher Esters in my PhD. Retrieved from [Link]
Sources
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. purechemistry.org [purechemistry.org]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Structure Elucidation of (R)-1-(Benzylamino)-2-propanol Derivatives
Executive Summary
In the development of chiral pharmaceuticals, the unambiguous assignment of absolute configuration is a critical regulatory requirement (ICH Q6A). For flexible amino-alcohol scaffolds like (R)-1-(Benzylamino)-2-propanol , standard spectroscopic methods often yield ambiguous results due to conformational averaging.
This guide compares Single Crystal X-ray Diffraction (SC-XRD) —specifically utilizing heavy-atom derivatization—against solution-phase alternatives like NMR (Mosher’s Method) and Vibrational Circular Dichroism (VCD) . While NMR and VCD offer rapid, non-destructive analysis, SC-XRD remains the only method capable of providing direct, ab initio determination of absolute configuration with >99% confidence, provided a suitable crystalline derivative is synthesized.
Technical Deep Dive: The Challenge of the Amino-Alcohol Scaffold
(R)-1-(Benzylamino)-2-propanol presents specific structural challenges:
-
Conformational Flexibility: The alkyl chain allows free rotation, averaging NMR signals and complicating VCD simulation.
-
Lack of Heavy Atoms: The native molecule (C, H, N, O) has low anomalous scattering power, making direct absolute configuration determination via X-ray difficult without high-energy sources (e.g., Cu K
) or derivatization. -
Chiral Center Isolation: The chiral center (C2) is flanked by a methyl group and a methylene-amine, requiring precise spatial resolution to distinguish enantiomers.
The Solution: Heavy-Atom Derivatization
To leverage the full power of SC-XRD, we recommend converting the base into a hydrobromide salt or a p-bromobenzoate ester . The introduction of Bromine (Z=35) significantly enhances anomalous dispersion, allowing for unambiguous determination of the Flack parameter even with standard Mo K
Comparative Analysis: X-ray vs. NMR vs. VCD
The following table contrasts the three primary methods for elucidating the structure of (R)-1-(Benzylamino)-2-propanol derivatives.
| Feature | SC-XRD (Heavy Atom Derivative) | NMR (Mosher's Method) | VCD (Vibrational Circular Dichroism) |
| Primary Output | 3D Atomistic Model (0.4 Å res) | IR Absorption Difference ( | |
| Abs. Configuration | Direct (Anomalous Scattering) | Indirect (Empirical Model) | Indirect (DFT Comparison) |
| Confidence Level | Gold Standard (>99%) | High (80-95%) | Medium-High (depends on conformers) |
| Sample State | Single Crystal (Solid) | Solution | Solution |
| Sample Amount | < 0.5 mg (recoverable*) | 5–10 mg | 5–10 mg |
| Time to Result | 24–48 hours (excluding growth) | 4–6 hours | 12–24 hours (includes DFT calc) |
| Limitation | Requires crystalline solid | Fails if | Sensitive to solvent/conformers |
*Note: Sample is recoverable if non-destructive collection is used, though derivatization changes the chemical form.
Critical Insight: Why Choose X-ray?
While Mosher's method is faster, it relies on the assumption of a specific solution-state conformation (the "Mosher model"). For 1,2-amino alcohols, intramolecular H-bonding can distort this conformation, leading to erroneous assignments. SC-XRD avoids this by freezing the molecule in a single, defined lattice state.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting the optimal elucidation method.
Figure 1: Decision tree for selecting the appropriate structural elucidation method based on sample crystallinity and elemental composition.
Experimental Protocol: X-ray Structure Elucidation
This protocol details the synthesis of the p-bromobenzoate derivative followed by crystallization and diffraction. This derivative is chosen for its high crystallinity and strong anomalous signal.
Phase 1: Derivatization (p-Bromobenzoate Synthesis)
-
Dissolution: Dissolve 50 mg of (R)-1-(Benzylamino)-2-propanol in 2 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 1.2 equivalents of triethylamine (TEA) and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Acylation: Slowly add 1.1 equivalents of p-bromobenzoyl chloride at 0°C. Warm to room temperature and stir for 2 hours.
-
Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.
Phase 2: Crystallization (Vapor Diffusion)
-
Setup: Dissolve the crude derivative in a minimal amount of good solvent (e.g., Acetone or Methanol) in a small inner vial (GC vial).
-
Antisolvent: Place the inner vial into a larger jar containing a volatile antisolvent (e.g., Hexane or Diethyl Ether).
-
Equilibration: Cap the large jar tightly. Allow to stand undisturbed at 4°C for 2–5 days.
-
Observation: Look for prism or needle-like crystals suitable for mounting (>0.1 mm dimensions).
-
Phase 3: Data Collection & Refinement
-
Mounting: Select a single crystal under a polarizing microscope. Mount on a Kapton loop using cryo-oil.
-
Diffraction: Collect data at 100 K to minimize thermal motion.
-
Strategy: Collect a full sphere of data (redundancy > 4) to accurately measure Friedel pairs (
vs ).
-
-
Phasing: Use Direct Methods (SHELXT) to solve the phase problem.
-
Absolute Config: Refine the structure (SHELXL). Check the Flack Parameter (x) .
-
Result: If
(with ), the absolute configuration is correct. If , the model is inverted.
-
Workflow Visualization
Figure 2: End-to-end workflow for determining absolute configuration via X-ray crystallography.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3] Nature Protocols, 2, 2451–2458. Link
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[4][5] Chirality, 15, 743-758. Link
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography and Absolute Structure Determination.[3][6][7][8][9][10] Tetrahedron: Asymmetry, 20(6), 712-717. Link
-
PubChem. (2025).[11] (R)-2-(Benzylamino)Propanamide Compound Summary. National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. purechemistry.org [purechemistry.org]
- 7. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-(Benzylamino)-2-methylpropan-1-ol | C11H17NO | CID 962368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
